molecular formula C21H24N4O3S2 B10997344 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B10997344
M. Wt: 444.6 g/mol
InChI Key: DQHQYLFXYNRNPB-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide typically involves multiple stepsThe final step involves the coupling of the thiadiazole derivative with the thiazole derivative under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Material Science: The compound’s unique chemical structure makes it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in scientific research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and cyclohexyl group but differ in other substituents.

    Thiazole derivatives: Compounds with the thiazole ring structure but different substituents.

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide is unique due to its combination of the thiadiazole and thiazole rings, along with the specific substituents

Properties

Molecular Formula

C21H24N4O3S2

Molecular Weight

444.6 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C21H24N4O3S2/c1-27-16-9-8-14(10-17(16)28-2)19-22-15(12-29-19)11-18(26)23-21-25-24-20(30-21)13-6-4-3-5-7-13/h8-10,12-13H,3-7,11H2,1-2H3,(H,23,25,26)

InChI Key

DQHQYLFXYNRNPB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)C4CCCCC4)OC

Origin of Product

United States

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